(5-Methylthiophen-3-yl)methanamine
Overview
Description
“(5-Methylthiophen-3-yl)methanamine” is a chemical compound with the CAS Number: 104163-37-3 . It has a molecular weight of 127.21 . The IUPAC name for this compound is (5-methyl-3-thienyl)methanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “(5-Methylthiophen-3-yl)methanamine” is 1S/C6H9NS/c1-5-2-6(3-7)4-8-5/h2,4H,3,7H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-Methylthiophen-3-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 127.21 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
Anticonvulsant Agents
A study synthesized novel Schiff bases of 3-aminomethyl pyridine, including (5-Methylthiophen-3-yl)methanamine analogs, for potential use as anticonvulsant agents. These compounds were found to exhibit seizure protection in various models, indicating their potential in epilepsy treatment (Pandey & Srivastava, 2011).
Synthesis and Characterization
The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, closely related to (5-Methylthiophen-3-yl)methanamine, was synthesized and characterized. This process provides insights into the molecular structure and properties of similar compounds (Shimoga, Shin, & Kim, 2018).
Agricultural Chemistry
- Herbicidal Activity: A study evaluated the herbicidal activity of a derivative of (5-Methylthiophen-3-yl)methanamine, demonstrating its effectiveness against annual weeds and its potential as a rice herbicide (Hwang et al., 2005).
Materials Science and Photonic Applications
- Electro-Optic Materials: In materials science, a study focused on the synthesis of pyrrole-based donor-acceptor chromophores for electro-optic materials. These chromophores, which could include (5-Methylthiophen-3-yl)methanamine derivatives, are valuable for their nonlinear optical properties (Facchetti et al., 2003).
Antimicrobial Research
- Antimicrobial Activities: A series of (5-Methylthiophen-3-yl)methanamine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds demonstrated moderate to strong antimicrobial properties, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Cancer Research
- Anticancer Activity: In cancer research, iron(III) complexes of pyridoxal Schiff bases, potentially including (5-Methylthiophen-3-yl)methanamine derivatives, exhibited remarkable photocytotoxicity in various cancer cells. This indicates their potential use in targeted cancer therapies (Basu et al., 2014).
Safety and Hazards
The safety information for “(5-Methylthiophen-3-yl)methanamine” indicates that it is a dangerous compound. The hazard statements include H302, H312, H318, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P363, and P501 .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds often interact with various receptors and enzymes in the body, but the specific targets can vary widely depending on the exact structure of the compound.
properties
IUPAC Name |
(5-methylthiophen-3-yl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5-2-6(3-7)4-8-5/h2,4H,3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAWAECOXKVJQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304590 | |
Record name | 5-Methyl-3-thiophenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104163-37-3 | |
Record name | 5-Methyl-3-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104163-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-thiophenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methylthiophen-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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